molecular formula C17H20N4O4S2 B2906181 1-(2-(2-(Phenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide CAS No. 922055-36-5

1-(2-(2-(Phenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide

Cat. No.: B2906181
CAS No.: 922055-36-5
M. Wt: 408.49
InChI Key: VYFLAKQLIBNVSM-UHFFFAOYSA-N
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Description

1-(2-(2-(Phenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H20N4O4S2 and its molecular weight is 408.49. The purity is usually 95%.
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Biological Activity

1-(2-(2-(Phenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and its implications in pharmacology, particularly focusing on its anticancer and antimicrobial activities.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C17H20N4O2S\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

This compound features a piperidine ring, a thiazole moiety, and a phenylsulfonamide group, which are known to contribute to various biological activities. The synthesis typically involves the reaction of piperidine derivatives with thiazole and phenylsulfonamide precursors under controlled conditions to yield the desired product .

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds, suggesting that modifications in the piperidine and thiazole structures can enhance their efficacy against different cancer cell lines. For instance, compounds with similar structural motifs have demonstrated significant inhibitory effects on the proliferation of human cancer cell lines such as MCF-7 and A549, with IC50 values ranging from 0.2 to 5.85 µM .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)Reference
Compound AMCF-73.0
Compound BA5495.85
Compound CHCT116<10

Antimicrobial Activity

The compound's sulfonamide group may also confer antimicrobial properties. Sulfonamides are known for their broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. Preliminary studies indicate that derivatives of phenylsulfonamides exhibit significant bacteriostatic effects, which could be extrapolated to our compound .

Case Studies

  • Case Study on Anticancer Efficacy : A study evaluated the effects of structurally similar piperidine-based compounds on various cancer cell lines. The results indicated that modifications in the side chains significantly altered the compounds' potency, with some exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of thiazole derivatives against common pathogens. The results showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting that similar modifications in our target compound could yield effective antimicrobial agents .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may interact effectively with enzymes involved in cancer cell proliferation and bacterial metabolism, providing a rationale for its observed biological activities .

Properties

IUPAC Name

1-[2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S2/c18-16(23)12-6-8-21(9-7-12)15(22)10-13-11-26-17(19-13)20-27(24,25)14-4-2-1-3-5-14/h1-5,11-12H,6-10H2,(H2,18,23)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFLAKQLIBNVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.